Methyl 2-fluoro-4-phenylbenzoate
Overview
Description
Methyl 2-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted by a fluorine atom at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-phenylbenzoate can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.
Another method involves the esterification of 2-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often employs continuous-flow processes to enhance efficiency and yield. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates . This method minimizes the risk of side reactions and improves the overall safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-fluoro-4-phenylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 2-fluoro-4-phenylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: 2-fluoro-4-phenylbenzoic acid.
Reduction: 2-fluoro-4-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-phenylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential antimicrobial activity could involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Methyl 2-fluoro-4-phenylbenzoate can be compared with other similar compounds, such as methyl 4-fluoro-2-phenylbenzoate and methyl 2-chloro-4-phenylbenzoate . These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly influence their chemical reactivity, physical properties, and biological activities.
Similar Compounds
Methyl 4-fluoro-2-phenylbenzoate: Similar structure but with the fluorine atom at the 4-position.
Methyl 2-chloro-4-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine at the 2-position.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities open up possibilities for pharmaceutical and agrochemical applications. Further research is needed to fully explore its capabilities and develop new applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-phenylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQRIRYZDZRVDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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